1,3-Dicyclohexylbarbituric acid
Overview
Description
1,3-Dicyclohexylbarbituric acid: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . It is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms in the barbituric acid structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction conditions are relatively mild, and the process is straightforward, resulting in a high yield of the desired product.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of efficient purification techniques, such as recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
1,3-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the barbituric acid core.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dicyclohexylbarbituric acid has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dicyclohexylbarbituric acid involves its interaction with molecular targets such as hypoxia-inducible factors (HIF) . The compound inhibits the activity of HIF-prolyl hydroxylase, leading to the stabilization of HIF and subsequent modulation of gene expression . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of HIF can suppress tumor growth and angiogenesis.
Comparison with Similar Compounds
- 1,3-Dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- 1,3-Dicyclohexyl-5-(phenylamino)methylene-2,4,6-trioxohexahydropyrimidine
Comparison:
1,3-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern on the barbituric acid core. The presence of cyclohexyl groups imparts distinct steric and electronic properties, making it different from other barbituric acid derivatives. These unique features contribute to its specific biological activities and applications in various fields.
Properties
IUPAC Name |
1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQJMWBZWAUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957235 | |
Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35824-91-0 | |
Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barbituric acid, 1,3-dicyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dicyclohexylbarbituric acid synthesized?
A1: this compound can be obtained through the photolysis of 1,3-dicyclohexyl-5-diazobarbituric acid in ethanol under an inert atmosphere (absence of air) [].
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself is not extensively studied for biological activity, its structural analog, 5-(aminomethinyl)-1,3-dicyclohexylbarbituric acid, has demonstrated antineoplastic effects []. This suggests that modifications to the barbituric acid scaffold, particularly at the 5-position, can influence biological activity and warrant further investigation.
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